molecular formula C14H20N2O B5859199 1-(2,5-dimethylbenzoyl)-4-methylpiperazine

1-(2,5-dimethylbenzoyl)-4-methylpiperazine

Cat. No. B5859199
M. Wt: 232.32 g/mol
InChI Key: VXADUDQUWYGNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzoyl)-4-methylpiperazine (DMBMPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBMPP is a piperazine derivative that has a benzoyl group and two methyl groups attached to the piperazine ring. This compound has shown promising results in various studies, and its synthesis method is relatively easy, making it an attractive option for researchers.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have suggested that this compound may interact with proteins and enzymes in cells, leading to changes in their activity. Additionally, this compound has been shown to induce reactive oxygen species (ROS) generation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have suggested that this compound can induce cell death in cancer cells by causing DNA damage and inducing apoptosis. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,5-dimethylbenzoyl)-4-methylpiperazine in lab experiments is its easy synthesis method. Additionally, this compound has unique fluorescence properties that make it an excellent candidate for use in fluorescence-based assays. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are various future directions for the use of 1-(2,5-dimethylbenzoyl)-4-methylpiperazine in scientific research. One potential direction is the development of this compound-based fluorescent probes for imaging applications. Additionally, the use of this compound in photodynamic therapy for cancer treatment is an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. Its easy synthesis method, unique fluorescence properties, and potential use in photodynamic therapy make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(2,5-dimethylbenzoyl)-4-methylpiperazine can be achieved through a simple reaction between 2,5-dimethylbenzoyl chloride and 4-methylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of this compound with a yield of around 80%. The synthesis method is relatively easy to perform, and the reagents required are readily available, making this compound an attractive option for researchers.

Scientific Research Applications

1-(2,5-dimethylbenzoyl)-4-methylpiperazine has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential use as a fluorescent probe. This compound has a unique fluorescence property that makes it an excellent candidate for use in fluorescence-based assays. Additionally, this compound has shown potential as a photosensitizer, which can be used in photodynamic therapy to treat cancer.

properties

IUPAC Name

(2,5-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-4-5-12(2)13(10-11)14(17)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXADUDQUWYGNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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